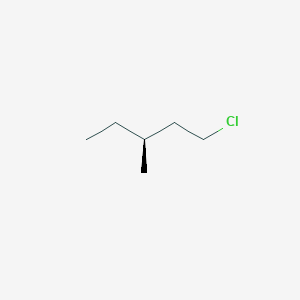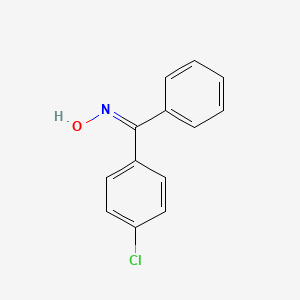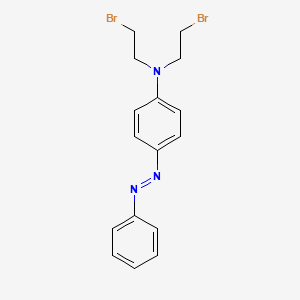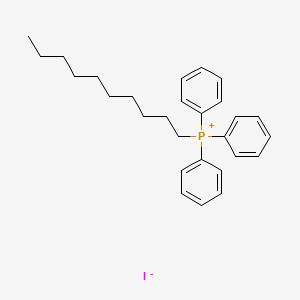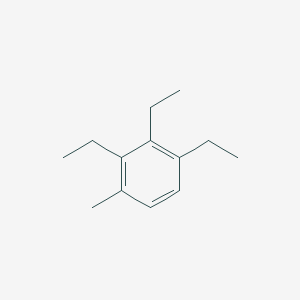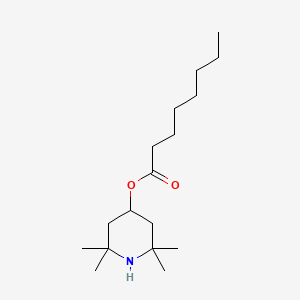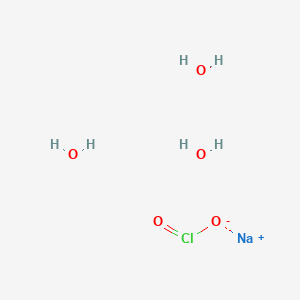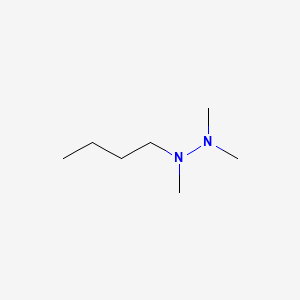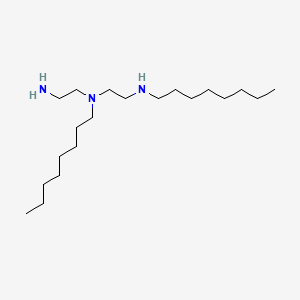
N-(2-Aminoethyl)-N,N'-dioctylethylenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Aminoethyl)-N,N’-dioctylethylenediamine is an organic compound that belongs to the class of ethylenediamines It is characterized by the presence of two octyl groups attached to the nitrogen atoms of the ethylenediamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-N,N’-dioctylethylenediamine typically involves the reaction of ethylenediamine with octyl halides under controlled conditions. One common method is the alkylation of ethylenediamine with octyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of N-(2-Aminoethyl)-N,N’-dioctylethylenediamine may involve continuous flow processes where ethylenediamine and octyl halides are reacted in large-scale reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced separation techniques, such as distillation and chromatography, may be employed to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Aminoethyl)-N,N’-dioctylethylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.
Major Products Formed
Oxidation: Amine oxides
Reduction: Reduced amines
Substitution: N-substituted ethylenediamines
Aplicaciones Científicas De Investigación
N-(2-Aminoethyl)-N,N’-dioctylethylenediamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems and as a stabilizer for enzymes.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and as a potential therapeutic agent.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and as an additive in lubricants.
Mecanismo De Acción
The mechanism of action of N-(2-Aminoethyl)-N,N’-dioctylethylenediamine involves its interaction with molecular targets through its amino groups. These interactions can lead to the formation of stable complexes with metal ions, which can influence various biochemical pathways. The compound’s ability to form hydrogen bonds and coordinate with metal ions makes it a versatile agent in catalysis and stabilization processes .
Comparación Con Compuestos Similares
Similar Compounds
Ethylenediamine: A simpler analogue without the octyl groups, commonly used in coordination chemistry.
N-(2-Aminoethyl)piperazine: Contains a piperazine ring instead of the octyl groups, used in similar applications.
Tetraethylenepentamine: A higher homologue with more nitrogen atoms, used in similar industrial applications.
Uniqueness
N-(2-Aminoethyl)-N,N’-dioctylethylenediamine is unique due to the presence of long octyl chains, which impart hydrophobic properties and enhance its solubility in organic solvents. This makes it particularly useful in applications where both hydrophilic and hydrophobic interactions are required, such as in surfactants and drug delivery systems .
Propiedades
Número CAS |
51637-95-7 |
|---|---|
Fórmula molecular |
C20H45N3 |
Peso molecular |
327.6 g/mol |
Nombre IUPAC |
N'-octyl-N'-[2-(octylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C20H45N3/c1-3-5-7-9-11-13-16-22-17-20-23(19-15-21)18-14-12-10-8-6-4-2/h22H,3-21H2,1-2H3 |
Clave InChI |
NPAUMJDWBXKMMQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCNCCN(CCCCCCCC)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


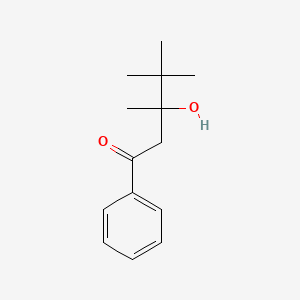
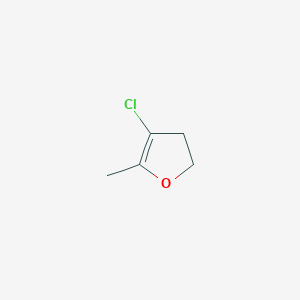
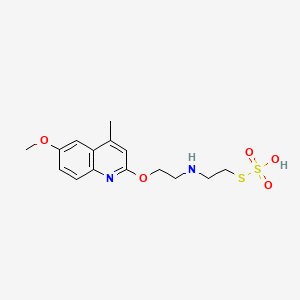
![1-[4-Bromo-3-(trifluoromethyl)phenyl]-2-[4-[2-(diethylamino)ethylamino]-6-methylpyrimidin-2-yl]guanidine](/img/structure/B14658991.png)

